(4s,4As,8as)-4-phenyldecahydro-4-quinolinol
Description
(4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol is a stereochemically defined bicyclic amine-alcohol compound with the molecular formula C₁₅H₂₁NO and a molecular weight of 231.33 g/mol . Its IUPAC name reflects its decahydroquinoline backbone, phenyl substituent at the 4-position, and hydroxyl group. The compound’s stereochemistry is critical to its biological activity, particularly its role as an inhibitor of AmpC beta-lactamase, an enzyme associated with antibiotic resistance in bacteria .
Key structural features:
- Bicyclic framework: Decahydroquinoline core with fused cyclohexane and piperidine rings.
- Stereochemistry: Defined (4S,4aS,8aS) configuration, ensuring spatial orientation of the phenyl and hydroxyl groups.
- Functional groups: Aromatic phenyl ring (hydrophobic interactions) and hydroxyl group (hydrogen bonding).
The compound’s CAS registry number is 465536-44-1, and it is commercially available in racemic and enantiopure forms for research applications .
Properties
IUPAC Name |
(4S,4aS,8aS)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(12-6-2-1-3-7-12)10-11-16-14-9-5-4-8-13(14)15/h1-3,6-7,13-14,16-17H,4-5,8-11H2/t13-,14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENIXYWBDVSBMO-SOUVJXGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)[C@@](CCN2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4s,4As,8as)-4-phenyldecahydro-4-quinolinol typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of 4-phenylquinoline in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The compound is then purified through crystallization or chromatography techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
(4s,4As,8as)-4-phenyldecahydro-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: More saturated quinoline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4s,4As,8as)-4-phenyldecahydro-4-quinolinol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4s,4As,8as)-4-phenyldecahydro-4-quinolinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Decahydroquinolinol Derivatives
The table below compares (4S,4aS,8aS)-4-phenyldecahydro-4-quinolinol with analogues differing in substituents or stereochemistry:
Key Observations:
- Steric and electronic effects : The phenyl group in the target compound enhances hydrophobic interactions in enzyme binding compared to smaller substituents (e.g., methyl or ethynyl) .
- Stereochemical specificity : The (4S,4aS,8aS) configuration distinguishes it from stereoisomers like (4R,4aS,8aS), which exhibit different binding affinities .
Comparison with Quinoline Derivatives
Quinoline-based compounds with amino or azido groups share synthetic pathways but differ in bioactivity:
Key Differences:
- Planar vs. bicyclic frameworks: Linear quinolines (e.g., compound 4k) lack the conformational rigidity of decahydroquinolinols, reducing their suitability for targeting 3D enzyme pockets .
- Hydroxyl vs. amino groups: The hydroxyl group in the target compound facilitates stronger hydrogen bonding compared to amino derivatives .
Biological Activity
(4s,4As,8as)-4-phenyldecahydro-4-quinolinol is a compound characterized by its unique molecular structure and stereochemistry, which contributes to its potential biological activities. The molecular formula is , and it features a quinoline ring fused to a decahydro framework. This article reviews the biological activities of this compound, highlighting key research findings, case studies, and potential applications in medicinal chemistry.
The compound's reactivity is largely due to the nitrogen atom present in the quinoline structure. This allows for various chemical transformations, making it a versatile intermediate in organic synthesis. The unique stereochemical configuration at positions 4, 4A, and 8A plays a crucial role in its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Investigations into its anticancer potential have revealed efficacy against various cancer cell lines, including MCF-7 (breast) and HepG2 (liver) cancer cells .
- Neuroprotective Effects : Preliminary research suggests that the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations.
- Anticancer Efficacy : In vitro tests demonstrated that the compound inhibited cell proliferation in MCF-7 and HepG2 cells with IC50 values indicating strong antiproliferative activity.
- Neuroprotection Research : Experimental models showed that treatment with this compound reduced oxidative stress markers in neuronal cells.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
| Biological Target | Binding Affinity | Potential Therapeutic Use |
|---|---|---|
| DNA topoisomerase | High | Anticancer |
| Bacterial ribosomes | Moderate | Antimicrobial |
| Neurotransmitter receptors | Low | Neuroprotective |
Comparison with Similar Compounds
Several compounds share structural similarities with this compound. The following table highlights key differences:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Benzyl-4-phenyldecahydroquinolinol | Benzyl group attached | Exhibits different biological activity |
| rac-(4S, 4aS, 8aR)-4-phenyldecahydro | Different stereochemistry | Varying pharmacological profiles |
| 1-(Phenylmethyl)-decahydroquinolinol | Different substituents on phenyl | Potentially altered solubility |
Q & A
Q. What are the recommended synthetic routes for (4s,4As,8as)-4-phenyldecahydro-4-quinolinol, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
- Key Routes : The compound can be synthesized via cyclization of substituted 2′-aminochalcones under acid/base catalysis (e.g., InCl₃) or microwave-assisted conditions . For example, microwave irradiation (360 W, 5 min) with InCl₃ as a catalyst achieved a 63% yield in a related dihydroquinolinone synthesis .
- Stereochemical Control : Reaction conditions (e.g., solvent polarity, temperature) critically influence the axial vs. equatorial arrangement of the phenyl group. X-ray crystallography (e.g., PDB entry 1U7 ) confirms the fused decahydroquinoline system’s rigidity, which stabilizes the (4s,4As,8as) configuration.
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., FABP4/5 inhibitors) based on its decahydroquinoline scaffold .
- MD Simulations : Analyze stability in lipid bilayers using GROMACS, leveraging the compound’s hydrophobicity (logP ~2.8 predicted via ACD/Labs ).
Q. How does the stereochemistry of this compound affect its biological activity?
Methodological Answer:
- Case Study : Analogous 4-hydroxy-2-quinolones show enhanced activity when the hydroxyl group occupies an axial position, enabling hydrogen bonding with catalytic residues (e.g., in kinase inhibition) .
- Experimental Design : Compare enantiomers via chiral HPLC separation (Chiralpak IA column) and assay against targets like FABP4/5 .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Methodological Answer:
- Optimization Strategies :
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to improve yield without racemization .
- Continuous Flow Reactors : Mitigate side reactions (e.g., over-chlorination) observed in batch processes .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in reported biological activity across studies?
Methodological Answer:
- Root Causes : Variations in assay conditions (e.g., pH, solvent) or impurities in stereoisomeric mixtures.
- Resolution :
- Reproduce Key Studies : Use standardized protocols (e.g., NIH/NCATS guidelines).
- Metabolite Profiling : LC-MS/MS to identify degradation products that may confound results .
Safety and Handling Guidelines
Q. What precautions are necessary for handling this compound in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
